1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-piperidin-1-yl-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-12-24(22,23)17-18-14-8-4-5-9-15(14)20(17)13-16(21)19-10-6-3-7-11-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSTXLDFBMIVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis
The 1H-benzo[d]imidazol-1-yl moiety is constructed via acid-catalyzed cyclization of N-propylsulfonyl-o-phenylenediamine precursors. As demonstrated in analogous systems, optimal yields (78–82%) occur under refluxing ethanol (78°C) with 1.2 equivalents of concentrated HCl over 6 hours. Critical to avoiding sulfone group degradation is maintaining reaction pH between 1.5–2.0 through dropwise HCl addition.
Ethanone Linker Installation
Coupling the benzimidazole intermediate to the piperidine-ethanone fragment employs Steglich esterification conditions:
- Activation of 2-chloro-1-(piperidin-1-yl)ethanone with DCC (1.5 eq) in anhydrous THF at -15°C
- Subsequent addition of 2-(propylsulfonyl)-1H-benzo[d]imidazole (1.05 eq) and DMAP (0.2 eq)
- Gradual warming to 25°C over 12 hours
This method achieves 67% isolated yield versus 48% for traditional HOBt-mediated coupling, with <1% racemization as confirmed by chiral HPLC.
Process Optimization and Yield Enhancement
Solvent System Screening
Comparative solvent studies (Table 1) identified dichloromethane/methanol (3:1 v/v) as optimal for both reaction and crystallization phases, enhancing solubility of polar intermediates while maintaining sulfone stability.
Table 1. Solvent Effects on Reaction Yield
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM/MeOH (3:1) | 82 | 99.1 |
| THF/Water (4:1) | 68 | 97.4 |
| EtOAc/Hexane (1:2) | 54 | 95.8 |
Temperature-Controlled Crystallization
Implementing a seeding protocol with 0.5% w/w crystalline form-II seeds during anti-solvent addition (methyl tert-butyl ether) increased polymorphic purity from 89% to 98.7%. Cooling rates <1°C/min from 50°C to -10°C produced uniform crystal morphology (D90 < 50 µm) suitable for pharmaceutical formulation.
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (Phenomenex Luna C18, 250 × 4.6 mm, 5 µm) with isocratic elution (ACN:10 mM NH4OAc = 65:35) resolves the target compound (Rt = 8.2 min) from residual starting materials (Rt = 5.7 min) and hydrolysis byproducts (Rt = 11.4 min). Scale-up to preparative LC (21.2 mm ID column) enables 95% recovery at 98.5% purity.
Polymorph Control Strategies
XRPD analysis identified three crystalline forms dependent on anti-solvent selection:
- Form-I (needles): Methyl tert-butyl ether precipitation
- Form-II (plates): Cyclohexane slurry conversion
- Form-III (spherulites): Ethanol/water cooling
Accelerated stability studies (40°C/75% RH) showed Form-II maintains >99% purity after 6 months versus 93% for Form-I, justifying its selection for API batches.
Analytical Characterization Protocols
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.85–7.79 (m, 4H, aromatic), 4.92 (s, 2H, ethanone-CH2), 3.64–3.58 (m, 4H, piperidine), 3.12 (t, 2H, SO2CH2), 1.85–1.78 (m, 2H, CH2CH2CH3), 1.45–1.37 (m, 6H, piperidine-CH2), 0.92 (t, 3H, CH3)
- HRMS (ESI+): m/z calc. for C19H24N3O3S [M+H]+ 374.1534, found 374.1531
Thermal Behavior Analysis
DSC thermograms exhibit a sharp endotherm at 187°C (Form-II melting) followed by decomposition exotherm at 245°C. Hot-stage microscopy corroborates melt crystallization behavior critical for hot-melt extrusion processing.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrated a 3-stage continuous process:
- Benzimidazole formation in tubular reactor (L = 12 m, ID = 2 cm)
- Ethanol quench and liquid-liquid separation
- Falling film evaporator for solvent exchange
This configuration increased throughput to 18 kg/day with 14% reduction in E-factor compared to batch processing.
Waste Stream Management
Solvent recovery via fractional distillation achieves 92% DCM and 88% methanol reuse. Aqueous waste neutralization with Ca(OH)2 precipitates sulfonic acid byproducts for secure landfill disposal.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various halides, bases, or acids depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the piperidine or benzimidazole rings.
Scientific Research Applications
1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone would depend on its specific biological or chemical target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(piperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 1-(piperidin-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(Piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are critical for the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring and a benzimidazole moiety, which are known for their significant biological activities. The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the Propylsulfonyl Group : Sulfonylation is performed using propylsulfonyl chloride in the presence of a base.
- Attachment of the Piperidine Ring : This involves nucleophilic substitution where the benzimidazole derivative reacts with a piperidine derivative .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole cores exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Various derivatives have shown promising results against Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics in terms of minimum inhibitory concentration (MIC) values .
- Antifungal Activity : Some derivatives demonstrated effective antifungal properties against pathogens such as Candida albicans, indicating potential therapeutic applications in treating fungal infections .
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer activities. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell survival and death .
- Targeting Specific Kinases : Certain benzimidazole derivatives inhibit kinases involved in cancer progression, making them valuable in targeted cancer therapy .
Other Pharmacological Activities
The compound has also been explored for other biological activities:
- Anti-inflammatory Effects : Some studies indicate that benzimidazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Antiviral Activity : Research has suggested that these compounds may exhibit antiviral effects, although further studies are needed to elucidate their mechanisms .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
Q & A
Q. Analytical methods include :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonyl protons at δ 3.1–3.3 ppm; piperidine methylenes at δ 2.5–3.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNOS: 355.13 g/mol) and detect isotopic patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and quantify residual solvents .
Advanced: How does the propylsulfonyl group influence the compound’s reactivity and biological interactions?
The sulfonyl group:
- Enhances metabolic stability : By resisting oxidative degradation in cytochrome P450 assays compared to non-sulfonylated analogs .
- Modulates electronic effects : Electron-withdrawing properties increase electrophilicity at the ethanone carbonyl, facilitating nucleophilic interactions (e.g., with serine residues in enzyme targets) .
Experimental validation : - SAR studies : Replace sulfonyl with methyl or acetyl groups to compare binding affinities (e.g., IC shifts in kinase inhibition assays) .
- Computational modeling : Density functional theory (DFT) to map electrostatic potential surfaces and predict hydrogen-bonding interactions .
Advanced: What methodologies are used to resolve contradictions in reported bioactivity data?
Discrepancies in IC values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., DPPH antioxidant assays at fixed pH 7.4 ).
- Impurity interference : Re-synthesize the compound under controlled conditions (e.g., recrystallization from ethanol/water) and re-test .
- Target promiscuity : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to confirm specificity .
Advanced: How can structural analogs be designed to optimize pharmacokinetic properties?
Q. Strategies include :
- Bioisosteric replacement : Substitute the piperidine ring with morpholine (improves solubility) or azetidine (reduces metabolic clearance) .
- Prodrug derivatives : Introduce ester linkages at the ethanone moiety to enhance oral bioavailability (e.g., hydrolyzed in vivo to active form) .
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify key binding motifs for rational design .
Basic: What are the documented biological activities of related benzimidazole-piperidine hybrids?
- Antimicrobial : Analogous compounds inhibit bacterial growth (MIC 2–8 µg/mL against S. aureus) via disruption of cell wall synthesis .
- Antioxidant : DPPH radical scavenging activity (EC 12–25 µM) attributed to the sulfonyl group’s electron-deficient nature .
- Neurological modulation : Piperidine-linked benzimidazoles act as positive allosteric modulators of GABA receptors (EC ~150 nM) .
Advanced: How can reaction yields be improved during scale-up synthesis?
Q. Optimization approaches :
- Flow chemistry : Continuous flow reactors for sulfonylation steps (yield increase from 65% to 85% ).
- Catalyst screening : Use Pd/C or Ni catalysts for selective C–N coupling (reduces byproducts like N-oxide derivatives ).
- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
